
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Descripción general
Descripción
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3O and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis of Pyrazoles
- Synthesis Techniques: Research has developed solvent-free, green synthesis methods for pyrazoles, highlighting the compound's relevance in eco-friendly chemical synthesis. The study by Al-Matar et al. (2010) demonstrates a solvent-free method for synthesizing pyrano[2,3-c]pyrazoles, emphasizing the compound's utility in sustainable chemistry practices (Al-Matar et al., 2010).
Antimicrobial and Anticancer Agents
- Antimicrobial Activity: Pyrazole derivatives have been explored for their antimicrobial properties. For instance, research by Patel et al. (2010) synthesized pyrazolyl-quinazolin-4(3H)ones showing significant antimicrobial activity, suggesting the potential of pyrazole compounds in developing new antimicrobial agents (Patel, Patel, & Barat, 2010).
- Anticancer Activity: The exploration of pyrazole derivatives as anticancer agents has been documented, where compounds demonstrated higher activity compared to doxorubicin, a known anticancer drug. This is highlighted in the work by Hafez, El-Gazzar, & Al-Hussain (2016), presenting novel pyrazole derivatives with promising anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis and Green Chemistry
- Eco-friendly Catalysis: Studies also focus on using pyrazole compounds in catalysis, contributing to greener chemical reactions. For example, research by Maleki & Ashrafi (2014) introduced an environmentally benign catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives, emphasizing the role of pyrazole-based compounds in enhancing the sustainability of chemical processes (Maleki & Ashrafi, 2014).
Novel Synthetic Routes
- Synthesis of Pyrazole Analogues: Research efforts have been directed towards developing novel synthetic routes for pyrazole analogues. Kralj et al. (2007) detailed a simple synthesis approach for 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, showcasing the versatility and chemical interest in pyrazole derivatives (Kralj et al., 2007).
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-5(9)8-7-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEYPYJUSOPBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


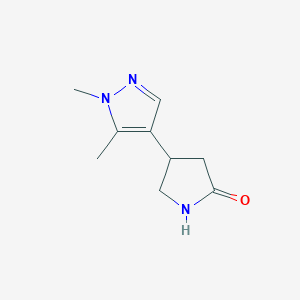

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)
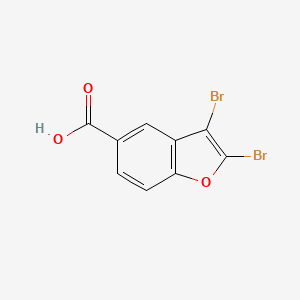
![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)
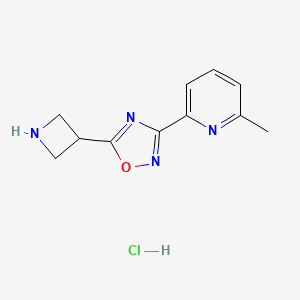
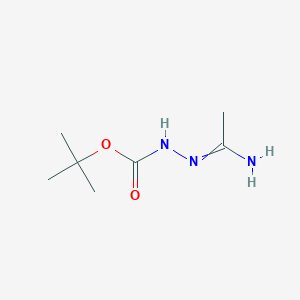
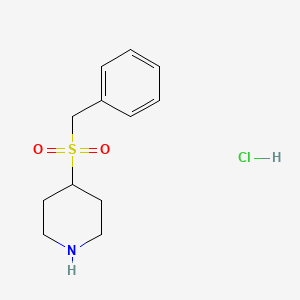
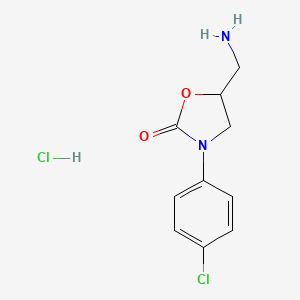
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)
![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)

